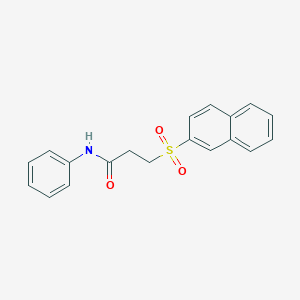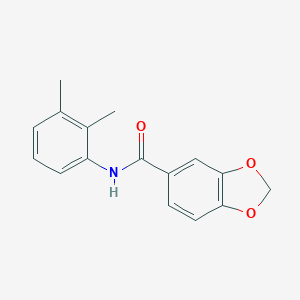
3-bromo-N-cyclopentylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-cyclopentylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Applications De Recherche Scientifique
The potential scientific research applications of 3-bromo-N-cyclopentylbenzenesulfonamide are numerous. This compound has been found to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, 3-bromo-N-cyclopentylbenzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential treatment for a variety of inflammatory conditions.
Mécanisme D'action
The mechanism of action of 3-bromo-N-cyclopentylbenzenesulfonamide is not fully understood. However, it is believed that this compound may exert its effects by inhibiting the activity of enzymes involved in the synthesis of important cellular components such as nucleic acids and proteins. Additionally, 3-bromo-N-cyclopentylbenzenesulfonamide may disrupt the membrane integrity of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-cyclopentylbenzenesulfonamide are diverse. This compound has been found to inhibit the growth of a variety of bacterial and fungal species, including Staphylococcus aureus and Candida albicans. Additionally, 3-bromo-N-cyclopentylbenzenesulfonamide has been shown to reduce inflammation in animal models of inflammatory disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-cyclopentylbenzenesulfonamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal pathogenesis. However, one limitation of using this compound is that it may have off-target effects on other cellular processes, making it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 3-bromo-N-cyclopentylbenzenesulfonamide. One area of interest is the development of new antimicrobial agents based on this compound. Additionally, further investigation into the mechanism of action of 3-bromo-N-cyclopentylbenzenesulfonamide may reveal new targets for drug development. Finally, the potential anti-inflammatory effects of this compound warrant further study, as it may have applications in the treatment of a variety of inflammatory conditions.
Méthodes De Synthèse
The synthesis of 3-bromo-N-cyclopentylbenzenesulfonamide can be achieved through a variety of methods. One common method involves the reaction of cyclopentylamine with 3-bromo-benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3-bromo-N-cyclopentylbenzenesulfonamide as the final product.
Propriétés
Nom du produit |
3-bromo-N-cyclopentylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C11H14BrNO2S |
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
3-bromo-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C11H14BrNO2S/c12-9-4-3-7-11(8-9)16(14,15)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2 |
Clé InChI |
NVEATWMNDKYIDN-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
C1CCC(C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)



![6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270308.png)
![6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)
![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)
![[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B270318.png)
![6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one](/img/structure/B270324.png)

![(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B270330.png)
![N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270331.png)